1-(2-Chlorophenyl)pentane-1,3-dione
Description
Established Synthetic Pathways for Beta-Diketones Applicable to the Compound
Several classical methods are well-suited for the synthesis of beta-diketones like 1-(2-chlorophenyl)pentane-1,3-dione. These pathways are known for their reliability and have been foundational in organic synthesis.
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base. For the synthesis of this compound, a mixed Claisen condensation would be employed. This would involve the reaction of an appropriate ester, such as methyl 2-chlorobenzoate, with a ketone, like acetone.
The mechanism begins with the deprotonation of the α-carbon of the ketone by a strong base (e.g., sodium ethoxide, sodium amide) to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the ester. The subsequent loss of the alkoxide group from the ester leads to the formation of the beta-diketone. A final deprotonation of the central methylene (B1212753) group by the base drives the reaction to completion, with an acidic workup required to yield the final product.
The direct acylation of ketone enolates with acid chlorides provides a versatile route to 1,3-diketones. In this approach, a ketone, such as acetone, is first converted to its enolate form using a suitable base. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acid chloride, in this case, 2-chlorobenzoyl chloride. The reaction proceeds through a nucleophilic acyl substitution mechanism. A subsequent workup yields the desired this compound. The choice of base and reaction conditions is crucial to control side reactions, such as O-acylation.
The hydration of α,β-alkynones presents another pathway to 1,3-diketones. This method involves the addition of water across the carbon-carbon triple bond. For the synthesis of this compound, the required precursor would be 1-(2-chlorophenyl)pent-2-yn-1-one. The hydration can be catalyzed by acids or metal salts, such as mercury(II) salts, although more environmentally benign catalysts are now preferred. The reaction proceeds via the formation of an enol intermediate, which then tautomerizes to the more stable diketone.
Decarboxylative reactions, such as the Carroll rearrangement, offer an alternative strategy. This reaction involves the thermal rearrangement of a β-keto ester of an allylic alcohol, which decarboxylates to form a γ,δ-unsaturated ketone. While not a direct route to this compound, modifications of decarboxylative coupling reactions can be envisioned. For instance, the reaction of a β-keto acid with an appropriate acylating agent in the presence of a catalyst could lead to the formation of the desired beta-diketone through a decarboxylative acylation process.
Novel Synthetic Routes and Strategic Development for the Compound
Modern synthetic chemistry seeks to develop methodologies that offer greater control over the reaction outcome. For a molecule like this compound, this translates to exploring more selective and efficient synthetic routes.
The development of novel synthetic routes for this compound would focus on achieving high levels of selectivity.
Chemoselectivity: In a molecule with multiple reactive sites, chemoselectivity ensures that only the desired functional group reacts. For instance, in the acylation of a complex ketone, a chemoselective method would ensure that acylation occurs at the desired position without affecting other sensitive functional groups.
Regioselectivity: When a reaction can proceed at different positions, regioselectivity dictates the preferred site of reaction. In the context of the synthesis of this compound via ketone acylation, if an unsymmetrical ketone were used, regioselective enolate formation would be critical to ensure the correct diketone is formed.
Stereoselectivity: While this compound itself is achiral, the development of stereoselective methods is crucial for the synthesis of more complex, chiral beta-diketones. These methods often employ chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the product.
Research in this area for analogous compounds often involves the use of transition metal catalysts, such as those based on palladium, copper, or rhodium, which can mediate highly selective transformations under mild conditions. The application of such catalytic systems to the synthesis of this compound could lead to more efficient and atom-economical processes compared to classical stoichiometric reactions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11ClO2 |
|---|---|
Molecular Weight |
210.65 g/mol |
IUPAC Name |
1-(2-chlorophenyl)pentane-1,3-dione |
InChI |
InChI=1S/C11H11ClO2/c1-2-8(13)7-11(14)9-5-3-4-6-10(9)12/h3-6H,2,7H2,1H3 |
InChI Key |
RQGPZWPWZPHBNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Chlorophenyl Pentane 1,3 Dione
Novel Synthetic Routes and Strategic Development for the Compound
Green Chemistry Principles in Synthetic Route Design
The traditional Claisen condensation, while effective, often utilizes stoichiometric amounts of strong bases and volatile organic solvents, which raises environmental and safety concerns. The application of green chemistry principles aims to mitigate these issues by focusing on aspects such as atom economy, use of safer solvents, and energy efficiency.
Atom Economy: The Claisen condensation itself has a reasonably good atom economy, as most atoms from the reactants are incorporated into the final product. The main by-product is an alcohol corresponding to the ester used. To maximize atom economy, the choice of the ester and base is crucial.
Safer Solvents: Research in green chemistry encourages the replacement of hazardous solvents with more environmentally benign alternatives. While traditional syntheses may use solvents like diethyl ether or tetrahydrofuran (B95107) (THF), greener alternatives could include ionic liquids or deep eutectic solvents, which have low volatility and can often be recycled. Solvent-free conditions, where the reaction is carried out in a neat mixture of the reactants, represent an ideal green approach, potentially facilitated by techniques like grinding or ball milling. mdpi.com
Energy Efficiency: Microwave-assisted and ultrasound-assisted organic synthesis are two techniques that can significantly reduce reaction times and energy consumption compared to conventional heating. mdpi.com These methods can lead to faster reaction rates and sometimes improved yields, aligning with the principles of green chemistry.
A hypothetical green synthetic approach for 1-(2-chlorophenyl)pentane-1,3-dione could involve the following considerations:
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention | Designing the synthesis to minimize waste generation. |
| Atom Economy | Utilizing a reaction with high atom economy like the Claisen condensation. |
| Less Hazardous Chemical Syntheses | Employing less toxic reactants and solvents. |
| Designing Safer Chemicals | The target molecule itself has specific applications. |
| Safer Solvents and Auxiliaries | Exploring the use of water, ionic liquids, or solvent-free conditions. mdpi.com |
| Design for Energy Efficiency | Implementing microwave or ultrasound irradiation to reduce energy use. mdpi.com |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources where possible. |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |
| Catalysis | Using catalytic amounts of a base instead of stoichiometric amounts. |
| Design for Degradation | Considering the environmental fate of the product after its use. |
| Real-time analysis for Pollution Prevention | Monitoring the reaction to prevent by-product formation. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |
Catalytic Methodologies for Enhanced Synthesis
The development of catalytic methods for the synthesis of β-dicarbonyl compounds is a significant area of research aimed at improving efficiency and reducing waste. While the traditional Claisen condensation requires a stoichiometric amount of a strong base to drive the reaction to completion by deprotonating the product, catalytic approaches are being explored.
One strategy involves the use of a catalytic amount of a strong base in combination with a method to remove the alcohol by-product, thereby shifting the equilibrium towards the product. Another approach is the use of solid-supported base catalysts, which can be easily separated from the reaction mixture and potentially reused, simplifying the purification process and reducing waste.
For the synthesis of this compound, a potential catalytic system could involve a heterogeneous basic catalyst. This would offer the advantages of easy separation and recyclability, contributing to a more sustainable process.
| Catalyst Type | Potential Advantages for Synthesis |
| Homogeneous Base Catalysts | High activity and selectivity. |
| Heterogeneous Base Catalysts | Ease of separation, reusability, reduced waste. |
| Lewis Acid Catalysts | Can activate the ester carbonyl group towards nucleophilic attack. |
| Enzyme Catalysis | High selectivity under mild conditions, but substrate scope can be limited. chemicalbook.com |
Investigation of By-product Formation and Purity Control in Synthesis
In the synthesis of this compound via Claisen condensation, several by-products can form, impacting the purity of the final product. Understanding and controlling the formation of these impurities is crucial for obtaining a high-purity compound.
Common By-products:
Self-condensation product of ethyl propionate (B1217596): Ethyl 2-methyl-3-oxopentanoate can be formed if the ethyl propionate undergoes self-condensation.
Unreacted starting materials: Incomplete reaction will leave 2'-chloroacetophenone (B1665101) and ethyl propionate in the reaction mixture. chemicalbook.com
Products from side reactions: The strong base can promote other reactions, leading to a complex mixture of products.
Purity Control Strategies:
The purity of the synthesized this compound is typically controlled through careful optimization of reaction conditions and purification techniques.
| Control Parameter | Effect on Purity |
| Reaction Temperature | Lower temperatures can help to minimize side reactions and improve selectivity. |
| Order of Addition | Slowly adding one reactant to the other can control the concentration and reduce self-condensation. |
| Choice of Base | The strength and steric hindrance of the base can influence the product distribution. |
| Solvent | The polarity and coordinating ability of the solvent can affect the reaction pathway. |
Purification Methods:
Following the reaction, the crude product mixture is typically subjected to a work-up procedure to remove the base and any water-soluble by-products. The final purification of this compound is often achieved through techniques such as:
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
Crystallization: If the product is a solid, recrystallization from a suitable solvent can yield a highly pure compound.
Chromatography: Column chromatography is a versatile technique for separating the desired product from closely related impurities.
The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Chemical Transformations and Reactivity Studies of 1 2 Chlorophenyl Pentane 1,3 Dione
General Reactivity Patterns of 1,3-Diketone Frameworks
The 1,3-diketone moiety is the primary site of chemical reactivity, exhibiting keto-enol tautomerism and notable acidity, which are fundamental to its synthetic utility.
Keto-Enol Tautomerism and Solvent Effects on Equilibrium
1,3-Diketones, such as 1-(2-chlorophenyl)pentane-1,3-dione, exist as an equilibrium mixture of keto and enol tautomers. libretexts.org The enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, often making it the predominant form in solution. youtube.comlibretexts.orgpearson.com For instance, 2,4-pentanedione exists in its enol form 85% of the time under normal conditions. libretexts.org
The position of this equilibrium is sensitive to the solvent environment. missouri.edu Generally, nonpolar solvents favor the enol tautomer due to the stability conferred by the internal hydrogen bond. researchgate.net Conversely, polar, hydrogen-bonding solvents can disrupt this intramolecular interaction and stabilize the more polar keto form, shifting the equilibrium towards the keto tautomer. researchgate.netlibretexts.org This phenomenon, known as Meyer's rule, is a classic observation in the study of 1,3-dicarbonyl compounds. missouri.edu However, it's worth noting that for some acyclic 1,3-diketones, the enol form can have a higher dipole moment than the keto form, suggesting that other factors also influence the equilibrium. missouri.eduvalpo.eduasu.edu
The equilibrium can be studied using techniques like proton NMR spectroscopy, as the tautomeric interconversion is slow on the NMR timescale, allowing for the quantification of both forms. missouri.eduasu.eduresearchgate.net
Table 1: Factors Influencing Keto-Enol Equilibrium
| Factor | Effect on Equilibrium | Rationale |
| Solvent Polarity | Polar solvents shift equilibrium towards the keto form. missouri.eduresearchgate.net | Polar solvents stabilize the more polar keto tautomer and disrupt the intramolecular hydrogen bond of the enol form. researchgate.net |
| Intramolecular Hydrogen Bonding | Stabilizes the enol form. youtube.commasterorganicchemistry.com | Formation of a stable six-membered ring via hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen. youtube.compearson.com |
| Conjugation | Stabilizes the enol form. youtube.comlibretexts.org | The double bond of the enol is in conjugation with the remaining carbonyl group, leading to resonance stabilization. youtube.com |
Acidity and Enolization Characteristics
The presence of two carbonyl groups significantly increases the acidity of the α-hydrogens (the hydrogens on the carbon between the two carbonyls). fiveable.me This increased acidity is due to the resonance stabilization of the resulting enolate anion, where the negative charge is delocalized over both oxygen atoms. libretexts.orgfiveable.me This makes 1,3-diketones much stronger acids than monoketones. libretexts.org
The formation of a stable enolate is a key characteristic of 1,3-diketones and is fundamental to their reactivity in a wide range of organic transformations. fiveable.me The ease of enolate formation allows these compounds to act as potent nucleophiles in various reactions. fiveable.me The more acidic a β-dicarbonyl compound is, the greater its tendency to enolize. missouri.edu
Reactions Involving the Diketone Moiety
The versatile reactivity of the 1,3-diketone core allows for a plethora of chemical transformations, including condensation and cyclization reactions to form a variety of important heterocyclic structures.
Condensation Reactions with Nitrogen-, Oxygen-, and Sulfur-Containing Nucleophiles
The electrophilic carbonyl carbons of this compound are susceptible to attack by various nucleophiles.
Nitrogen Nucleophiles: Primary amines react with 1,3-diketones, often leading to the formation of enamines or, under conditions that promote cyclization, heterocyclic systems like pyrroles. wikipedia.org Hydrazine (B178648) and its derivatives are particularly important reagents, condensing with 1,3-diketones to form pyrazoles. acs.orgresearchgate.net
Oxygen Nucleophiles: The reaction of 1,3-diketones with oxygen nucleophiles, such as alcohols, can lead to the formation of hemiacetals and acetals under acidic conditions. libretexts.orgyoutube.com Hydroxylamine is a key reagent that reacts with 1,3-diketones to produce isoxazoles. researchgate.netresearchgate.net
Sulfur Nucleophiles: Sulfur nucleophiles, known for their high nucleophilicity, readily react with electrophilic carbons. msu.edu For example, thiols can add to the carbonyl groups of 1,3-diketones. Reagents like Lawesson's reagent can be used to convert the carbonyl oxygens to sulfur, leading to the formation of dithioketones.
Cyclization Reactions for Heterocyclic Compound Formation (e.g., Pyrazoles, Isoxazoles, Pyrroles, Furans)
The ability of 1,3-diketones to serve as precursors for heterocyclic compounds is one of their most significant synthetic applications.
Pyrazoles: The most common method for synthesizing pyrazoles is the condensation of a 1,3-diketone with hydrazine or a substituted hydrazine. acs.orgorganic-chemistry.orgnih.gov This reaction, known as the Knorr pyrazole (B372694) synthesis, is highly efficient and provides a direct route to this important class of heterocycles. acs.orgnih.gov One-pot procedures have been developed where the 1,3-diketone is generated in situ from a ketone and an acid chloride, followed by the addition of hydrazine to yield the pyrazole. acs.orgorganic-chemistry.org
Isoxazoles: Isoxazoles are readily synthesized from 1,3-diketones by reaction with hydroxylamine. researchgate.net The reaction proceeds through the formation of a monoxime intermediate, which then cyclizes to form the isoxazole (B147169) ring. researchgate.net Another important route involves the [3+2] cycloaddition of a nitrile oxide with the enol form of the 1,3-diketone. researchgate.netbeilstein-journals.org
Pyrroles: The Paal-Knorr synthesis is a classical method for preparing pyrroles, involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.org While this compound is not a 1,4-dicarbonyl, it can be a precursor to intermediates that lead to pyrrole (B145914) formation. For instance, multicomponent reactions involving a 1,3-diketone, an amine, and other reagents can yield substituted pyrroles. acs.org
Furans: Substituted furans can be synthesized from 1,3-diketones through various methods. The Feist-Benary furan (B31954) synthesis involves the reaction of a 1,3-dicarbonyl compound with an α-halo ketone in the presence of a base. youtube.com Other methods include the cyclization of 1,3-diketones with propargyl alcohols or the reaction with other suitable three-carbon synthons under catalytic conditions. researchgate.netresearchgate.netorganic-chemistry.org
Table 2: Heterocyclic Synthesis from 1,3-Diketones
| Heterocycle | Key Reagent(s) | General Reaction Type |
| Pyrazole | Hydrazine (or derivatives). acs.orgorganic-chemistry.org | Condensation (Knorr Synthesis). nih.gov |
| Isoxazole | Hydroxylamine. researchgate.net | Condensation. researchgate.net |
| Nitrile Oxide | [3+2] Cycloaddition. beilstein-journals.org | |
| Pyrrole | Primary Amine/Ammonia (with a 1,4-dicarbonyl precursor). wikipedia.org | Condensation (Paal-Knorr Synthesis). wikipedia.org |
| Furan | α-Halo Ketone. youtube.com | Condensation (Feist-Benary Synthesis). youtube.com |
Reactions Involving the Chlorophenyl Substituent
The 2-chlorophenyl group attached to the dicarbonyl framework can also participate in chemical reactions, although these are generally less common than reactions at the diketone moiety. The chlorine atom, being a halogen, can potentially undergo nucleophilic aromatic substitution, though such reactions typically require harsh conditions or activation by electron-withdrawing groups. More commonly, the chlorophenyl group can be involved in metal-catalyzed cross-coupling reactions or intramolecular cyclization reactions where the chloro substituent acts as a leaving group or directs the reaction. For instance, electrochemical cyclization has been used to synthesize phenanthridines from 1-phenyl-2-(1'-chlorophenyl)-substituted five-membered nitrogen heterocycles, which could be derived from the corresponding diketone. rsc.org
Substituent Effects on Reactivity of the Diketone System
The chemical nature of this compound is significantly influenced by the electronic and steric effects of the 2-chlorophenyl substituent on the pentane-1,3-dione backbone. These effects modulate the keto-enol tautomerism, acidity, and nucleophilicity of the molecule.
β-Diketones exist as an equilibrium mixture of the diketo and enol tautomers. masterorganicchemistry.comlibretexts.org The enol form is stabilized by the formation of an intramolecular hydrogen bond and by conjugation of the C=C double bond with the remaining carbonyl group. youtube.comlibretexts.org For 1,3-dicarbonyl compounds, this equilibrium can be significantly influenced by the nature of the substituents.
The 2-chlorophenyl group, with its inductive electron-withdrawing effect and steric bulk, plays a crucial role in the tautomeric equilibrium of this compound. Generally, electron-withdrawing groups can favor the enol form. mdpi.com However, the ortho-position of the chloro substituent can introduce steric hindrance, potentially disrupting the planarity of the conjugated system and affecting the stability of the enol form. mdpi.comnih.gov In similar systems, such as 3-phenyl-2,4-pentanedione, the keto form has been found to be more stable than the enol form in both the gaseous phase and in various solvents. orientjchem.org The presence of bulky substituents on the central carbon of a β-diketone tends to favor the keto form. nih.gov
The acidity of the α-hydrogens in the diketone is also affected. The electron-withdrawing nature of the 2-chlorophenyl group is expected to increase the acidity of the methylene (B1212753) protons between the two carbonyl groups, facilitating the formation of the corresponding enolate. This enolate is a soft nucleophile and can participate in various carbon-carbon bond-forming reactions.
The relative reactivity of the two carbonyl groups is also influenced by the aryl substituent. The carbonyl group adjacent to the chlorophenyl ring is part of an aroyl system, while the other is an acetyl group. This difference can lead to regioselectivity in reactions involving nucleophilic attack at the carbonyl carbons.
Table 1: Influence of Substituents on β-Diketone Properties
| Substituent Effect | Impact on this compound |
| Electronic (Inductive Withdrawal) | Increases the acidity of the α-hydrogens, potentially stabilizing the enol form. |
| Steric (Ortho-Substitution) | May disrupt the planarity of the enol form, potentially favoring the diketo tautomer. Can influence the regioselectivity of reactions at the carbonyl groups. |
| Keto-Enol Equilibrium | The balance between the keto and enol forms is determined by a combination of electronic and steric factors, as well as the solvent. mdpi.comorientjchem.org |
Transformations of the Aryl Halide Moiety (e.g., Cross-Coupling Reactions as a Synthetic Intermediate)
The presence of a chloro substituent on the phenyl ring makes this compound a valuable substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the further functionalization of the molecule.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.orgharvard.edu This reaction is widely used to form C(sp²)-C(sp²) bonds. nih.gov this compound can, in principle, be coupled with various aryl or vinyl boronic acids to generate biphenyl (B1667301) or styrenyl derivatives, respectively. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand), a base (e.g., Na₂CO₃, K₃PO₄, or Cs₂CO₃), and a suitable solvent system. nih.govmdpi.com
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction would allow for the introduction of primary or secondary amines at the 2-position of the phenyl ring of this compound. The development of specialized phosphine ligands has greatly expanded the scope of this reaction to include less reactive aryl chlorides. nih.gov
Table 2: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Resulting Bond | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | C-C | 1-(Biphenyl-2-yl)pentane-1,3-dione derivative |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | 1-(2-(Dialkylamino)phenyl)pentane-1,3-dione derivative |
Oxidation and Reduction Chemistry of the Compound
The pentane-1,3-dione moiety of this compound is susceptible to both oxidation and reduction, leading to a variety of potential products.
Oxidation:
The oxidation of β-diketones can proceed through several pathways. While the diketone itself is relatively stable to oxidation, it can be cleaved under strong oxidizing conditions. A more common transformation is the oxidation of the corresponding β-hydroxyketone precursor to the β-diketone. For instance, o-iodoxybenzoic acid (IBX) has been shown to be an effective reagent for the oxidation of β-hydroxyketones to β-diketones in high yields. nih.govorganic-chemistry.org In some cases, oxidative rearrangement of related unsaturated ketones can lead to 1,2-diketones. nih.govacs.org
Reduction:
The reduction of 1,3-diketones typically yields 1,3-diols. The stereochemical outcome of this reduction can often be controlled. For example, the reduction of 1,3-diketones with sodium borohydride (B1222165) (NaBH₄) in the presence of albumin can be highly stereoselective, affording anti-1,3-diols. rsc.org The presence of an aromatic carbonyl group is often crucial for achieving high diastereoselectivity in such reductions. rsc.org The proposed mechanism involves the chemoselective reduction of the aliphatic carbonyl group first, followed by a diastereoselective reduction of the aromatic carbonyl. rsc.org
Table 3: Expected Oxidation and Reduction Products
| Reaction Type | Reagent/Conditions | Expected Product |
| Oxidation | Strong oxidizing agents | Cleavage products |
| Reduction | NaBH₄ | 1-(2-Chlorophenyl)pentane-1,3-diol |
Electrochemical Radical Reactions and Mechanisms
The electrochemical oxidation of dicarbonyl compounds can lead to the formation of radical cations, which can then undergo further reactions. For example, the electrochemical oxidation of 1,2-dihydropyridazine-3,6-dione has been shown to proceed via a two-electron oxidation process. The stability and subsequent reactivity of the electrochemically generated intermediates are highly dependent on the molecular structure and reaction conditions.
In paired electrolysis, both anodic and cathodic reactions are utilized to synthesize a target molecule. For instance, the anodic oxidation of one species can generate an intermediate that reacts with a cathodically generated species. This approach has been used in the synthesis of various organic molecules, sometimes involving radical intermediates.
The generation of aryl radicals via electrochemical methods is also a known process. These radicals can then be trapped by various reagents to form new bonds. While this is often applied to organoboron or other organometallic precursors, the direct electrochemical behavior of the aryl halide moiety in this compound could also be explored under specific conditions.
Coordination Chemistry of 1 2 Chlorophenyl Pentane 1,3 Dione
Ligand Design Principles for 1,3-Diketones
The design of 1,3-diketone ligands is guided by the desire to fine-tune the electronic and steric properties of the resulting metal complexes. alfachemic.com The fundamental coordinating fragment is the β-ketoenolate moiety, which forms a stable six-membered chelate ring with a metal ion. The substituents at the α- and γ-positions of the diketone backbone play a crucial role in dictating the properties of the ligand and its metal complexes.
In the case of 1-(2-Chlorophenyl)pentane-1,3-dione, the key structural features are the 2-chlorophenyl group at one end and an ethyl group at the other.
Electronic Effects: The electron-withdrawing nature of the chlorine atom on the phenyl ring is expected to influence the acidity of the enolic proton and the stability of the corresponding metal complexes. This can be contrasted with the electron-donating character of the ethyl group. The presence of the aromatic ring also introduces the possibility of π-stacking interactions in the solid state, which can influence the crystal packing of the metal complexes.
Steric Effects: The steric bulk of the 2-chlorophenyl group can influence the coordination geometry around the metal center and the number of ligands that can be accommodated. This steric hindrance may favor the formation of complexes with lower coordination numbers or lead to distorted geometries.
The general principles of ligand design for 1,3-diketones are summarized in the table below:
| Design Parameter | Influence on Complex Properties | Relevance to this compound |
| Substituent Electronegativity | Affects ligand pKa, metal-ligand bond strength, and redox potential of the complex. | The electron-withdrawing 2-chlorophenyl group can increase the ligand's acidity and potentially stabilize lower oxidation states of the metal. |
| Steric Bulk of Substituents | Influences coordination number, geometry, and solubility of the complex. Can create protective pockets around the metal center. | The bulky 2-chlorophenyl group may lead to the formation of complexes with specific stereochemistries and could enhance solubility in non-polar solvents. |
| Introduction of Functional Groups | Can introduce additional coordination sites, leading to polynuclear complexes or providing handles for further reactions. | While this ligand is bidentate, the chloro-substituent could potentially engage in weak interactions with the metal center or adjacent molecules in the crystal lattice. |
| Fluorination of Substituents | Increases volatility and Lewis acidity of the metal center in the complex. nih.gov | Not directly applicable, but highlights a common strategy in 1,3-diketone ligand design for applications like chemical vapor deposition. mdpi.com |
Complexation with Transition Metals
1,3-Diketones are renowned for their ability to form stable complexes with a vast array of transition metals. mdpi.com These complexes find applications in catalysis, materials science, and as precursors for the synthesis of metal oxides.
Synthesis and Characterization of Metal Complexes (e.g., with Al, Zr, Mn, Co, Ni, Pd, Ti, Fe)
The synthesis of transition metal complexes with this compound is expected to follow well-established procedures for other β-diketonates. A common method involves the reaction of the metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the diketone. nih.govrsc.org The choice of solvent and base depends on the specific metal and the desired product.
For instance, the synthesis of an Fe(III) complex could be achieved by reacting ferric chloride with this compound in a 1:3 molar ratio in an alcoholic solution, with a base like sodium hydroxide (B78521) or an amine to neutralize the liberated HCl. Similarly, complexes of other metals like Co(II), Ni(II), and Cu(II) can be prepared using their respective salts. researchgate.net The synthesis of complexes with early transition metals like Ti(IV) and Zr(IV) might require anhydrous conditions and the use of metal alkoxides or chlorides as precursors. nih.govresearchgate.net
Characterization of these complexes typically involves a combination of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: The disappearance of the enolic O-H stretch and the shift of the C=O and C=C stretching vibrations upon coordination provide strong evidence for complex formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Al(III), Zr(IV), some Pd(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex and provide information about the symmetry of the complex. nih.gov
UV-Visible Spectroscopy: The electronic spectra of the complexes reveal ligand-to-metal or d-d transitions, which are characteristic of the metal ion and its coordination environment.
Mass Spectrometry: This technique is used to determine the molecular weight of the complex and confirm its composition.
Elemental Analysis: Provides the percentage composition of C, H, and other elements, which helps in confirming the empirical formula of the complex.
A study on the complexes of a related ligand, 3-[(3-chlorophenyl)-hydrazono]-pentane-2,4-dione, with V(IV), Pd(II), Pt(IV), Ce(IV), and U(VI) showed that the ligand acts as a bidentate donor, coordinating through the hydrazono nitrogen and one of the keto oxygen atoms. researchgate.net This suggests that this compound would likely coordinate in a similar bidentate fashion through its two oxygen atoms.
Investigation of Coordination Modes and Geometries
The deprotonated form of this compound is expected to act as a bidentate, monoanionic ligand, forming a six-membered chelate ring with the metal ion. alfachemic.com The two oxygen atoms of the enolate form coordinate to the metal center. nih.gov
The coordination geometry adopted by the metal ion is influenced by its size, oxidation state, and the stoichiometry of the complex. Common geometries for transition metal β-diketonate complexes include:
Octahedral: This is very common for tris-chelated complexes of trivalent metals like Fe(III), Co(III), and Al(III), with the general formula M(L)₃. Divalent metals like Ni(II) can also form octahedral complexes, often with two β-diketonate ligands and two additional solvent or neutral ligands, for example, [Ni(L)₂(H₂O)₂]. researchgate.net
Tetrahedral: This geometry is sometimes observed for Co(II) and other M(II) ions, particularly with bulky ligands.
Square Planar: This is the preferred geometry for Pd(II), Pt(II), and sometimes Ni(II) and Cu(II) bis-chelated complexes, M(L)₂.
The steric bulk of the 2-chlorophenyl substituent in this compound might play a role in favoring certain geometries over others. For example, it could lead to distortions from ideal octahedral or square planar geometries.
A variety of coordination modes have been observed for ligands containing similar functionalities, ranging from bidentate chelation to more complex bridging modes in polynuclear complexes. gla.ac.uk However, for simple mononuclear complexes of this compound, the bidentate chelate mode is the most probable.
Stereochemical Aspects of Metal Diketonate Complexes
The formation of tris-chelate octahedral complexes, [M(L)₃], with unsymmetrical β-diketones like this compound gives rise to stereoisomerism. acs.orgacs.org Two types of isomers are possible:
Facial (fac) Isomers: In this arrangement, the three identical ends of the ligands (e.g., the three 2-chlorophenyl groups) occupy the corners of one triangular face of the octahedron.
Meridional (mer) Isomers: In this arrangement, the three identical ends of the ligands lie in a plane that bisects the octahedron (the meridian).
Both fac and mer isomers are chiral and can exist as a pair of enantiomers (Δ and Λ). The relative stability of the fac and mer isomers can be influenced by steric interactions between the ligand substituents. The bulky 2-chlorophenyl group might favor the formation of the mer isomer to minimize steric clashes.
The study of stereochemical non-rigidity in metal complexes is also an important aspect. numberanalytics.com Many metal diketonate complexes are stereochemically non-rigid in solution, meaning they can undergo rapid intramolecular rearrangements that interconvert the different isomeric forms.
Complexation with Lanthanide Ions
The coordination chemistry of 1,3-diketones with lanthanide ions is of significant interest due to the unique photophysical properties of the resulting complexes. mdpi.com
Formation of Luminescent Lanthanide Complexes
Lanthanide ions, such as Eu(III) and Tb(III), exhibit characteristic and sharp emission bands, but their direct excitation is inefficient due to the forbidden nature of their f-f transitions. chemistryviews.orgmdpi.com However, when complexed with suitable organic ligands like 1,3-diketones, the ligands can absorb light efficiently and transfer the absorbed energy to the lanthanide ion, which then luminesces. This process is known as the "antenna effect" or sensitization. rsc.org
This compound, with its aromatic phenyl ring, is expected to be an effective "antenna" ligand for sensitizing lanthanide emission. The formation of luminescent lanthanide complexes would typically involve the reaction of a lanthanide salt (e.g., Ln(NO₃)₃·nH₂O) with the ligand in a 1:3 molar ratio, often in the presence of a base. acs.org The resulting tris-chelate complexes, [Ln(L)₃], are often coordinatively unsaturated and may incorporate solvent molecules or other ancillary ligands to satisfy the high coordination numbers (typically 8 or 9) preferred by lanthanide ions. researchgate.net
The efficiency of the energy transfer process, and thus the luminescence intensity of the complex, depends on several factors, including the energy of the ligand's triplet state and the absence of quenching pathways. The presence of the chloro-substituent on the phenyl ring could potentially influence the triplet state energy of the ligand and, consequently, the luminescence properties of its lanthanide complexes.
A study on lanthanide complexes with 2-[((4-chlorophenyl)amino)methylene]-5,5-dimethylcyclohexane-1,3-dione demonstrated the formation of polymeric structures exhibiting metal-centered photoluminescence. researchgate.net This further supports the potential of chloro-substituted diketone-type ligands in creating luminescent lanthanide materials.
The table below summarizes the key aspects of the formation of luminescent lanthanide complexes with 1,3-diketones.
| Feature | Description | Relevance to this compound Complexes |
| Synthesis | Reaction of a lanthanide salt with the ligand, often with a base. chemistryviews.org | A similar synthetic approach would be applicable. |
| Coordination | Typically form [Ln(L)₃] complexes, which may be further coordinated by solvent molecules to achieve high coordination numbers (8 or 9). researchgate.net | The complexes are expected to be tris-chelates, possibly with additional coordinated solvent molecules. |
| Luminescence | Ligand absorbs UV light (antenna effect) and transfers energy to the lanthanide ion, which then emits characteristic line-like spectra. rsc.org | The 2-chlorophenyl group should act as an effective chromophore for the antenna effect. |
| Potential Applications | Bio-imaging, sensors, and light-emitting devices. alfachemic.commdpi.com | Complexes of this ligand could potentially be explored for similar applications. |
Energy Transfer Mechanisms and Antenna Effect Studies
The phenomenon of the "antenna effect" is of significant interest in the field of lanthanide chemistry. Lanthanide ions themselves are poor absorbers of light due to their forbidden f-f transitions. nih.gov However, when coordinated with organic ligands that are strong absorbers of UV radiation, these ligands can transfer the absorbed energy to the central lanthanide ion, which then emits light with its characteristic sharp and long-lived luminescence. nih.gov This process of ligand-sensitized emission is known as the antenna effect.
Although direct studies on this compound are scarce, research on analogous compounds provides valuable insights into the potential energy transfer mechanisms. For instance, studies on lanthanide complexes with 2-[((4-chlorophenyl)amino)methylene]-5,5-dimethylcyclohexane-1,3-dione, a structurally related β-enaminedione, have demonstrated efficient energy transfer from the ligand to the lanthanide ion. archivog.com In these complexes, the ligand absorbs energy and transfers it to the emissive states of lanthanide ions such as Eu³⁺, Sm³⁺, and Tb³⁺. archivog.com The efficiency of this energy transfer, known as sensitization efficiency, can be quite high, with values up to 43.5% reported for the europium(III) complex of the aforementioned ligand. archivog.com
The general mechanism for the antenna effect in such complexes involves the following steps:
Absorption: The organic ligand absorbs incident light, typically in the UV region, promoting it to an excited singlet state (S₁).
Intersystem Crossing: The excited ligand then undergoes intersystem crossing to a lower-energy triplet state (T₁).
Energy Transfer: Energy is transferred from the triplet state of the ligand to an appropriate energy level of the coordinated lanthanide ion.
Luminescence: The excited lanthanide ion relaxes by emitting light at its characteristic wavelength.
The efficiency of the antenna effect is highly dependent on the energy gap between the triplet state of the ligand and the emissive level of the lanthanide ion. For efficient energy transfer to occur, the triplet state energy of the ligand should be slightly higher than the accepting energy level of the lanthanide ion.
The following table summarizes the photoluminescent data for lanthanide complexes with the related ligand, 2-[((4-chlorophenyl)amino)methylene]-5,5-dimethylcyclohexane-1,3-dione, which can serve as a predictive model for the behavior of complexes with this compound.
Table 1: Photoluminescent Properties of Lanthanide Complexes with 2-[((4-Chlorophenyl)amino)methylene]-5,5-dimethylcyclohexane-1,3-dione
| Lanthanide Ion | Emission Bands (nm) | Quantum Yield (%) | Sensitization Efficiency (%) |
|---|---|---|---|
| Eu³⁺ | 579, 592, 615, 651, 701 | 21.9 | 43.5 |
| Sm³⁺ | 564, 600, 645 | - | - |
Data sourced from a study on lanthanide complexes with 2-[((4-chlorophenyl)amino)methylene]-5,5-dimethylcyclohexane-1,3-dione. archivog.com The quantum yield and sensitization efficiency for Sm³⁺ and Tb³⁺ complexes were not specified in the source.
Application of Metal Complexes in Catalysis Research
Metal complexes derived from β-diketone ligands have been extensively explored for their catalytic activities in a variety of organic transformations. The catalytic properties of these complexes are influenced by the nature of the metal ion and the substituents on the β-diketone ligand. While there is no specific literature detailing the catalytic applications of metal complexes of this compound, the general reactivity of similar complexes suggests potential areas of application.
Transition metal complexes of β-diketones have been shown to be effective catalysts for reactions such as oxidation, reduction, and carbon-carbon bond formation. For example, a comparative study on the antimicrobial activity of metal diketonates prepared from acetylacetone (B45752) and benzoylacetone (B1666692) revealed that the presence of an aryl ring in the benzoylacetone ligand augmented the biological activity of the metal complexes. researchgate.net This suggests that the chlorophenyl group in this compound could similarly enhance the catalytic or biological properties of its metal complexes.
Furthermore, research on metal complexes with the related ligand 3-[(3-chlorophenyl)-hydrazono]-pentane-2,4-dione has shown that these complexes can be synthesized with various transition metals, including V(IV), Pd(II), Pt(IV), and Ce(IV). researchgate.net The study focused on the structural and spectral characterization, but the formation of stable complexes with these catalytically active metals points towards their potential use in catalysis. researchgate.net
Potential catalytic applications for metal complexes of this compound could include:
Oxidation Reactions: As catalysts for the oxidation of alcohols, alkenes, and other organic substrates.
Reduction Reactions: In hydrogenation or transfer hydrogenation reactions.
Cross-Coupling Reactions: Facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
The following table provides examples of catalytic activities of metal complexes with other β-diketone ligands, which may be indicative of the potential of this compound complexes.
Table 2: Examples of Catalytic Applications of Metal β-Diketonate Complexes
| Metal Complex | Ligand | Catalytic Reaction | Reference |
|---|---|---|---|
| Cu(II), Ni(II), Co(II) complexes | Benzoylacetone | Antimicrobial activity | researchgate.net |
It is important to note that the catalytic performance would be highly dependent on the specific metal ion used and the reaction conditions. The electronic and steric effects of the 2-chlorophenyl substituent would play a crucial role in determining the catalytic efficiency and selectivity of the corresponding metal complexes. Further research is necessary to explore and validate these potential applications.
Computational and Theoretical Investigations
Quantum Chemical Studies of Molecular Geometry and Electronic Structure
Quantum chemical studies are fundamental to determining the intrinsic properties of a molecule, free from solvent or crystal packing effects. These methods solve approximations of the Schrödinger equation to yield information about molecular geometry and electron distribution.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to calculate the ground state properties of molecules like 1-(2-Chlorophenyl)pentane-1,3-dione. By using functionals such as B3LYP or M06-2X with an appropriate basis set (e.g., 6-31G(d,p) or larger), researchers can optimize the molecular geometry to find the most stable conformation. nih.gov
These calculations yield precise data on bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the C-C and C-O bond lengths within the pentane-1,3-dione backbone, the C-Cl bond length, and the torsion angle describing the orientation of the 2-chlorophenyl ring relative to the dione (B5365651) moiety. Thermodynamic properties such as enthalpy, Gibbs free energy, and entropy can also be computed, providing a comprehensive picture of the molecule's stability. nih.gov
Table 1: Representative Data from DFT Geometric Optimization This table shows typical parameters that would be obtained from a DFT calculation for a molecule like this compound, based on standard values for similar fragments.
| Parameter | Calculated Value |
|---|---|
| C-Cl Bond Length (Å) | ~1.74 |
| C=O Bond Length (Å) | ~1.23 |
| C-C (dione) Bond Length (Å) | ~1.52 |
| C-C-C Bond Angle (°) | ~118 |
| Torsion Angle (Phenyl-Dione) (°) | Variable (conformation dependent) |
β-dicarbonyl compounds, including this compound, are known to exist as a mixture of tautomers, primarily the diketo and various enol forms. youtube.com The acidic nature of the α-hydrogen, located between the two carbonyl groups, facilitates this tautomerism. youtube.compressbooks.pub
Computational methods, particularly DFT, are highly effective in determining the relative stabilities of these tautomers. By calculating the Gibbs free energy of each possible tautomeric form, the predominant species in equilibrium can be identified. The enol form is often stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring, which can make it more stable than the diketo form. mdpi.com Furthermore, transition state theory can be used to calculate the energy barriers for the interconversion between tautomers, providing insights into the kinetics of the tautomerization process. nih.gov For this compound, calculations would compare the stability of the diketo form against the possible enol tautomers.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com
For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. nih.gov The HOMO is typically localized on the electron-rich parts of the molecule, such as the enolate form of the dione, while the LUMO is found on electron-deficient sites. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net This analysis helps predict how the molecule will interact with other reagents in chemical reactions. rsc.orgnih.gov
Table 2: Representative Data from FMO Analysis This table illustrates the type of data generated from an FMO analysis for an organic molecule.
| Parameter | Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | -1.8 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.7 | Indicates high kinetic stability |
Molecular Dynamics Simulations (if applicable to broader chemical systems or interactions)
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. acs.org While quantum chemical calculations focus on static structures, MD simulates the movement of atoms and molecules over time, governed by a force field. acs.org
For a relatively small molecule like this compound, MD simulations would be most relevant for studying its interactions within a larger system. For example, simulations could explore:
Solvation: How the molecule interacts with solvent molecules, and how the solvent affects its conformational preferences.
Crystal Growth: Simulating the aggregation of molecules from a solution to understand the initial stages of crystallization.
Biomolecular Interactions: If the compound has potential biological activity, MD simulations can model its binding to a target protein, revealing the dynamics of the interaction and the stability of the complex. acs.org
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis, Energy Frameworks)
In the solid state, the properties of a compound are dictated by how its molecules are arranged in the crystal lattice. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. doaj.orgiucr.org This method maps the electron distribution of a molecule in its crystalline environment, allowing for the decomposition of the crystal packing into specific types of intermolecular contacts.
For a compound containing a 2-chlorophenyl group, Hirshfeld analysis would typically identify and quantify various interactions, such as H···H, C···H, O···H, and Cl···H contacts. kayseri.edu.trnih.gov The analysis generates 2D "fingerprint plots" that provide a visual summary of these interactions, with each type of contact contributing a certain percentage to the total Hirshfeld surface area. This information is crucial for understanding the forces that stabilize the crystal structure. doaj.orgresearchgate.net
Table 3: Representative Hirshfeld Surface Contact Percentages for a Chlorophenyl-containing Molecule Data is based on findings for similar molecular structures containing chlorophenyl groups. kayseri.edu.trnih.gov
| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 35 - 45% |
| C···H / H···C | 20 - 30% |
| Cl···H / H···Cl | 10 - 15% |
| O···H / H···O | 5 - 10% |
| Other | <5% |
Spectroscopic Property Prediction through Computational Methods
Computational methods are extensively used to predict spectroscopic properties, which can aid in the interpretation of experimental data. wikipedia.org
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This is invaluable for assigning specific peaks in an experimental spectrum to particular vibrational modes of the molecule, such as C=O stretching, C-Cl stretching, or aromatic C-H bending. nih.gov
NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These predicted shifts can be compared with experimental results to confirm the molecular structure. nih.gov
Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states. This allows for the prediction of the absorption maxima (λmax) and helps in understanding the nature of the electronic transitions involved (e.g., π→π* or n→π* transitions).
Advanced Spectroscopic and Diffraction Techniques for Compound Analysis
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(2-Chlorophenyl)pentane-1,3-dione, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural assignment.
One-Dimensional (1D) NMR (e.g., ¹H, ¹³C)
¹H NMR: The proton NMR spectrum would provide crucial information about the number of different types of protons and their neighboring environments. Due to keto-enol tautomerism, this compound would likely exist as a mixture of the diketo form and two possible enol forms in solution. This would result in a complex spectrum showing distinct sets of signals for each tautomer.
Aromatic Protons: The protons on the 2-chlorophenyl group would appear as a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm).
Methylene (B1212753)/Methine Protons: The protons of the pentane (B18724) chain would show characteristic signals. In the diketo form, a singlet for the CH₂ group would be expected. In the enol form, a methine proton (=CH-) signal would appear, coupled to the protons of the adjacent ethyl group.
Ethyl Group Protons: A quartet for the CH₂ group and a triplet for the CH₃ group of the pentane chain would be expected, with their chemical shifts varying between the tautomeric forms.
Enolic Proton: A broad singlet for the enolic hydroxyl proton (-OH) would be observed, typically in the downfield region (δ 12-16 ppm).
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule.
Carbonyl Carbons: The signals for the two ketone carbons in the diketo form would appear significantly downfield (typically δ 190-210 ppm). In the enol form, one carbonyl signal and a signal for the enolic carbon bearing the hydroxyl group would be observed at different chemical shifts.
Aromatic Carbons: Six distinct signals for the carbons of the 2-chlorophenyl ring would be expected in the aromatic region (typically δ 120-140 ppm). The carbon attached to the chlorine atom would show a characteristic chemical shift.
Aliphatic Carbons: Signals corresponding to the methylene and methyl carbons of the pentane chain would be present in the upfield region of the spectrum.
Two-Dimensional (2D) NMR Correlation Experiments (e.g., COSY, HSQC, HMBC, NOESY)
2D NMR experiments would be vital to connect the different proton and carbon signals and to definitively assemble the molecular structure.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons, for instance, confirming the coupling between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous determination of its molecular formula, C₁₁H₁₁ClO₂. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 3:1 ratio).
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be employed to separate the compound from any impurities before mass analysis. The resulting mass spectrum would show the molecular ion peak and a series of fragment ions. The fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways would include the loss of the chlorine atom, cleavage of the acyl groups, and other characteristic fragmentations of β-diketones.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups.
Carbonyl Stretching (C=O): In the diketo form, two strong absorption bands would be expected in the region of 1700-1740 cm⁻¹. For the enol form, a conjugated carbonyl absorption would appear at a lower frequency (around 1650-1680 cm⁻¹).
C=C Stretching: The enol form would also show a C=C stretching vibration band around 1600-1640 cm⁻¹.
O-H Stretching: A broad absorption band in the region of 2500-3300 cm⁻¹ would indicate the presence of the enolic hydroxyl group, likely involved in intramolecular hydrogen bonding.
C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.
C-Cl Stretching: A band in the fingerprint region (typically 600-800 cm⁻¹) would correspond to the C-Cl stretching vibration.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would provide information about the electronic transitions within the molecule. The presence of the conjugated system in the enol form of this compound, involving the aromatic ring and the enone moiety, would be expected to give rise to strong absorption bands in the UV region, likely corresponding to π→π* transitions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the crystal, researchers can elucidate the exact solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. This method is indispensable for confirming the molecular structure of newly synthesized compounds and for understanding their packing in the solid state.
For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction analysis is the first critical step. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction data is then processed to generate an electron density map, from which the atomic positions can be determined and the molecular structure refined.
While a specific crystal structure for this compound is not publicly available, the analysis of closely related compounds provides valuable insight into the type of structural information that can be obtained. For instance, the crystal structure of 3-(2-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione has been determined, offering a template for understanding the potential solid-state conformation of similar pentane-dione derivatives. researchgate.net
Such detailed structural information is vital for understanding the steric and electronic effects that govern the molecule's conformation and how it interacts with its neighbors in the crystal lattice. These interactions can include hydrogen bonding and π–π stacking, which influence the material's bulk properties.
Below is an interactive data table summarizing the kind of crystallographic data that would be obtained from an X-ray analysis of a compound like this compound, exemplified by the data for 3-(2-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione. researchgate.net
Table 1: Crystallographic Data for 3-(2-Chlorophenyl)-1,5-bis(4-nitrophenyl)pentane-1,5-dione researchgate.net
| Parameter | Value |
| Chemical Formula | C₂₃H₁₇ClN₂O₆ |
| Formula Weight | 452.84 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 5.7697 (7) |
| b (Å) | 14.545 (2) |
| c (Å) | 24.681 (3) |
| V (ų) | 2071.2 (5) |
| Z | 4 |
| Temperature (K) | 298 |
| Radiation type | Mo Kα |
| µ (mm⁻¹) | 0.23 |
Synthetic Utility and Research Applications Non Biological
1-(2-Chlorophenyl)pentane-1,3-dione as a Precursor for Complex Organic Architectures
The bifunctional nature of 1,3-dicarbonyl compounds makes them exceptionally useful precursors for the synthesis of a wide array of heterocyclic systems. The reaction of these diketones with various dinucleophiles is a classic and efficient method for constructing five- and six-membered rings.
A primary application in this context is the Knorr pyrazole (B372694) synthesis and related cyclocondensation reactions. The reaction of a β-diketone with hydrazine (B178648) or its derivatives is a straightforward and high-yielding method to produce substituted pyrazoles. nih.govnih.gov For this compound, this reaction would involve condensation with a hydrazine, where the two ketone groups react with the two nitrogen atoms of the hydrazine to form the pyrazole ring, eliminating two molecules of water. The regioselectivity of the reaction—determining which nitrogen of a substituted hydrazine attacks which carbonyl group—can be influenced by the electronic and steric effects of the substituents on both reactants. researchgate.net
This synthetic strategy is highly valued for its ability to generate diverse pyrazole derivatives, which are important scaffolds in medicinal chemistry and materials science. nih.govnih.gov Beyond simple pyrazoles, the dione (B5365651) can be a component in more complex, multi-component reactions to build fused heterocyclic systems, such as pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones. mdpi.com
Table 1: Representative Heterocyclic Synthesis from β-Diketone Precursors
| Reactant 1 | Reactant 2 | Product Type | General Significance |
| 1,3-Diketone | Hydrazine Hydrate | Polysubstituted Pyrazole | A simple and rapid approach to a key heterocyclic scaffold. nih.gov |
| 1,3-Diketone | Phenylhydrazine | 1-Phenyl-substituted Pyrazole | Allows for the introduction of an aryl group at the N1 position of the pyrazole ring. researchgate.net |
| 1,3-Diketone | Amidines / Guanidine | Substituted Pyrimidines | Forms six-membered heterocyclic rings, which are prevalent in bioactive molecules. |
| Pyrazolone (from 1,3-diketone), Aldehyde, Barbituric Acid, Ammonium Acetate | Multi-component | Pyrazolo-pyridopyrimidine | Demonstrates the use of dione derivatives in complex, one-pot reactions to build fused systems. mdpi.com |
Integration into Material Science Research (e.g., Precursors for Metal-Organic Frameworks, Luminescent Materials)
In material science, the deprotonated form of this compound, the β-diketonate, is an excellent chelating ligand for a wide range of metal ions. This property is extensively exploited in the development of functional materials, particularly luminescent compounds.
β-diketonate ligands are renowned for their ability to act as "antennas" in lanthanide complexes. researchgate.netmdpi.com They can absorb ultraviolet light through π-π* transitions and efficiently transfer this energy to the central lanthanide ion (e.g., Europium, Terbium), which then emits light at its own characteristic, sharp wavelengths in the visible or near-infrared spectrum. rsc.org The substituents on the β-diketone ligand, such as the 2-chlorophenyl group, can modulate the photophysical properties of the resulting complex, including absorption wavelength, quantum yield, and luminescence lifetime. nih.gov These complexes have applications in the fabrication of Organic Light-Emitting Diodes (OLEDs) and other luminescent materials. rsc.org Research has shown that incorporating such complexes into polymer matrices can lead to highly luminescent and flexible materials. researchgate.netmdpi.com
While dicarboxylic acids are more common linkers for Metal-Organic Frameworks (MOFs), the use of β-diketonates is a developing area. lanl.govnih.gov The strong chelating ability of the diketonate could provide robust metal-ligand nodes within a framework structure.
Table 2: Properties of Luminescent Materials Based on Aryl β-Diketonate Ligands
| Ligand Type | Metal Ion | Key Properties | Potential Application |
| Aryl trifluoromethyl β-diketone | Mg²⁺ | Strong binding affinity, significant blue shift and intensity increase upon metal chelation. nih.gov | Molecular probes, light-emitting materials. nih.gov |
| Thenoyltrifluoroacetylacetonate (tta) | Eu³⁺ | High luminescence quantum yield in the solid state (66%). researchgate.net | Luminescent flexible polymer layers. researchgate.net |
| 4,4,4-trifluoro-1-phenyl-1,3-butanedionate (btfa) | Eu³⁺, Yb³⁺ | Efficient energy transfer from ligand to metal, high electroluminescence quantum efficiency (up to 2.1% for Eu³⁺). rsc.org | Emitters in multilayer vacuum-deposited OLEDs. rsc.org |
| β-Diketone modified polysiloxanes | Eu³⁺ | Forms stable 3D networks, acts as a source of Eu³⁺ ions in a polymer matrix. mdpi.com | Cross-linked luminescent polymers. mdpi.com |
Role as a Ligand in Homogeneous and Heterogeneous Catalysis Research
The ability of this compound to form stable complexes with a variety of transition metals suggests its potential utility in catalysis. Metal β-diketonate complexes are known to function as catalysts in numerous organic transformations. The electronic properties of the ligand, influenced by the electron-withdrawing nature of the 2-chlorophenyl group, can tune the reactivity of the metal center.
These complexes can be employed in homogeneous catalysis, where they are soluble in the reaction medium. Potential applications could include oxidation, reduction, and cross-coupling reactions. Furthermore, these complexes can be anchored to solid supports, such as polymers or silica, to create heterogeneous catalysts. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and reusability of heterogeneous systems. While the general class of metal β-diketonates is used in catalysis, specific research detailing the catalytic applications of complexes derived from this compound is not extensively documented in the surveyed literature. However, studies on other metal complexes with different ligands show that tuning the electronic and steric environment around a metal center is a key strategy in catalyst design. rsc.orgunt.edu
Future Research Directions and Unexplored Avenues
Development of Asymmetric Synthetic Routes to Chiral Analogs
The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials science. nih.gov For β-diketones like 1-(2-chlorophenyl)pentane-1,3-dione, the introduction of chirality can lead to compounds with unique biological activities or material properties. Future research should focus on developing asymmetric synthetic routes to chiral analogs of this compound.
One promising approach is the use of organocatalysis. nih.gov Chiral organocatalysts, such as proline derivatives or squaramides, have been successfully employed in the asymmetric Michael addition of diketones to various substrates, yielding products with high enantioselectivity. nih.govbeilstein-journals.org Similar strategies could be adapted for the enantioselective functionalization of this compound. Additionally, the use of biocatalysis, employing enzymes like hydrolases or reductases, offers a green and highly selective method for producing chiral alcohols and other derivatives from β-diketone precursors. nih.govnih.gov
Table 1: Potential Asymmetric Synthetic Strategies
| Catalytic System | Reaction Type | Potential Outcome |
| Chiral Organocatalysts (e.g., Proline, Squaramide) | Michael Addition, Aldol Reaction | Enantiomerically enriched β-diketone derivatives |
| Biocatalysis (e.g., Hydrolases, Reductases) | Hydrolysis, Reduction | Chiral alcohols and acids from the diketone scaffold |
| Transition Metal Catalysis (e.g., Rhodium, Iridium) | Cycloaddition, Allylic Alkylation | Complex chiral carbocyclic and heterocyclic structures researchgate.netacs.orgresearchgate.net |
Investigation of Mechanistic Details for Specific Reactions
A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and designing novel transformations. For this compound, several reaction types warrant deeper mechanistic investigation.
The Claisen condensation, a common method for synthesizing β-diketones, involves the reaction of an ester with a ketone. ijpras.comnih.gov While the general mechanism is understood, the specific influence of the 2-chlorophenyl substituent on the reaction rate and equilibrium deserves detailed study. Factors such as the electronic and steric effects of the chlorine atom can significantly impact the acidity of the α-protons and the stability of the enolate intermediate. iosrjournals.org
Furthermore, the keto-enol tautomerism inherent to β-diketones plays a critical role in their reactivity. beilstein-journals.orgnih.gov The position of this equilibrium is influenced by the solvent and the nature of the substituents. wikipedia.org Investigating the tautomeric equilibrium of this compound in various solvents and its effect on reactions such as metal chelation and heterocycle formation would provide valuable insights. iosrjournals.orgresearchgate.net For instance, the enol form is favored in non-polar aprotic solvents due to intramolecular hydrogen bonding. wikipedia.org
Exploration of Advanced Material Applications
β-Diketones are versatile ligands for forming stable complexes with a wide range of metal ions, including lanthanides and transition metals. ijpras.comresearchgate.net These metal complexes often exhibit interesting photophysical properties, making them suitable for applications in luminescent materials, sensors, and as precursors for chemical vapor deposition (CVD). researchgate.netnih.govnih.gov
Future research could explore the synthesis of metal complexes of this compound and its derivatives. The presence of the chlorine atom could influence the electronic properties and stability of the resulting complexes, potentially leading to materials with novel luminescent or catalytic properties. For example, β-diketone-based ligands are known to act as "antennas" that efficiently transfer energy to lanthanide ions, enhancing their luminescence. nih.gov The incorporation of this compound into polymer matrices, either as a ligand for cross-linking or as a functional additive, could also lead to the development of advanced materials with tailored optical, thermal, and mechanical properties. nih.govresearchgate.netuwaterloo.ca
Predictive Modeling for Structure-Reactivity Relationships within the Compound Class
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery of new compounds and materials. nih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of this compound and its analogs with their chemical reactivity, biological activity, or material properties. nih.govasianpubs.orgchemrxiv.org
By systematically varying the substituents on the phenyl ring and the pentane-1,3-dione backbone in silico, it is possible to build models that predict, for example, the acidity of the α-protons, the stability of metal complexes, or the absorption and emission spectra of the compounds. nih.govacs.org These models can help in the rational design of new derivatives with desired characteristics, reducing the need for extensive trial-and-error synthesis and screening. nih.gov Such predictive models rely on the careful selection of molecular descriptors and the availability of high-quality experimental data for training and validation. nih.govchemrxiv.org
Q & A
(Basic) What are the established synthetic routes for 1-(2-Chlorophenyl)pentane-1,3-dione, and how can reaction conditions be optimized?
The compound is typically synthesized via Claisen condensation between 2-chloroacetophenone and ethyl acetoacetate under basic conditions. Key optimization parameters include:
- Solvent selection : Use aprotic solvents like THF or DMF to enhance nucleophilicity.
- Catalysts : Alkali metal bases (e.g., NaH, LDA) improve enolate formation.
- Temperature : Maintain 0–5°C to minimize side reactions.
Yield improvements (~75–85%) are achieved by stoichiometric control of acylating agents and slow addition of reactants. Comparative studies with halogenated analogs (e.g., bromophenyl derivatives) suggest electron-withdrawing substituents accelerate condensation kinetics .
(Basic) Which spectroscopic techniques are effective for characterizing this compound, particularly its tautomeric forms?
- NMR Spectroscopy :
- ¹H NMR : Detect keto-enol tautomerism via resonance splitting (e.g., enol proton at δ 12–15 ppm).
- ¹³C NMR : Carbonyl carbons (δ 190–210 ppm) differentiate keto (two distinct peaks) vs. enol (merged peaks).
- IR Spectroscopy : Stretching frequencies at 1700–1750 cm⁻¹ (keto C=O) and 1600–1650 cm⁻¹ (enol C=C).
- X-ray Crystallography (SHELX) : Resolves solid-state structure and confirms substituent positioning. For example, SHELXL refinement can quantify bond-length distortions caused by the 2-chlorophenyl group .
(Advanced) How do electronic effects of the 2-chlorophenyl group influence keto-enol tautomerism compared to halogenated analogs?
The ortho-chlorine exerts strong electron-withdrawing effects, stabilizing the enol form via resonance and intramolecular hydrogen bonding. Comparative
| Halogen | Electronegativity | Enol Content (Solution) |
|---|---|---|
| Cl | 3.16 | 60–70% |
| Br | 2.96 | 50–55% |
| F | 3.98 | <30% |
The larger size of bromine reduces steric hindrance but lowers electronegativity, while fluorine’s high electronegativity destabilizes the enol due to reduced conjugation. Computational modeling (DFT/B3LYP) confirms these trends .
(Advanced) How can researchers resolve contradictions in reported biological activity data between this compound and its analogs?
Contradictions often arise from:
- Purity variations : Use HPLC (≥95% purity) and elemental analysis to standardize test compounds.
- Assay conditions : Control pH, solvent polarity, and cell lines (e.g., E. coli vs. S. aureus for antimicrobial tests).
- Structural analogs : Compare with 1-(2-Bromophenyl)- and 1-(2-Fluorophenyl)-pentane-1,3-dione to isolate halogen effects. For example, chlorinated derivatives show moderate antimicrobial activity, while brominated analogs exhibit stronger anticancer properties .
(Advanced) What computational strategies predict the reactivity of this compound in nucleophilic addition reactions?
- DFT Calculations : Model transition states using Gaussian09 at the B3LYP/6-31G* level to evaluate nucleophilic attack at carbonyl groups.
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., C-3 carbonyl carbon) for regioselective reactions.
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to rationalize bioactivity differences vs. fluorinated analogs .
(Basic) What are the crystallographic challenges in resolving the structure of this compound?
- Disorder in Chlorophenyl Groups : Use SHELXD for initial phase determination and SHELXL for refining disordered positions.
- Twinned Crystals : Apply TwinRotMat in SHELX to deconvolute overlapping reflections.
- High-Resolution Data : Collect at low temperature (100 K) to minimize thermal motion artifacts. Comparative studies show halogen size impacts packing efficiency (Cl: van der Waals radius 1.80 Å) .
(Advanced) How does the chlorophenyl substituent affect the compound’s photostability in UV-Vis studies?
The ortho-chlorine enhances photostability via:
- Resonance stabilization : Delocalizes π-electrons, reducing radical formation.
- Heavy-atom effect : Increases intersystem crossing, quenching excited states.
Contrast with fluorinated analogs, which show rapid degradation under UV due to weaker C-F bond dissociation energy. Experimental validation requires controlled irradiation (λ = 254 nm) and HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
